2-Ethylthiazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylthiazol-4-amine is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its diverse biological activities and is used in various fields, including medicinal chemistry and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylthiazol-4-amine typically involves the reaction of ethyl bromopyruvate with thiourea in ethanol under reflux conditions. The reaction is monitored by thin-layer chromatography (TLC) and usually takes about 24 hours to complete . Another method involves the use of ethyl acetoacetate, N-bromosuccinimide, and thiourea under mild reaction conditions .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for higher yields and purity. These methods may include additional purification steps such as recrystallization and vacuum drying to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-Ethylthiazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the C-2 and C-5 positions of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are frequently employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazoles .
Scientific Research Applications
2-Ethylthiazol-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential as an anticancer, anti-inflammatory, and neuroprotective agent.
Industry: The compound is used in the production of dyes, fungicides, and biocides.
Mechanism of Action
The mechanism of action of 2-Ethylthiazol-4-amine involves its interaction with various molecular targets and pathways. It can inhibit enzymes, block receptors, and interfere with cellular processes. For example, it has been shown to inhibit BRAF kinase activity, which is involved in cell division . Additionally, it can act as an antagonist to certain enzymes, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: Known for its antimicrobial and anticancer properties.
4-Methylthiazole: Used in flavor and fragrance industries.
Thiazole: The parent compound, widely used in medicinal chemistry.
Uniqueness
2-Ethylthiazol-4-amine stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its ethyl group at the C-2 position enhances its lipophilicity, making it more effective in crossing biological membranes and interacting with intracellular targets .
Properties
Molecular Formula |
C5H8N2S |
---|---|
Molecular Weight |
128.20 g/mol |
IUPAC Name |
2-ethyl-1,3-thiazol-4-amine |
InChI |
InChI=1S/C5H8N2S/c1-2-5-7-4(6)3-8-5/h3H,2,6H2,1H3 |
InChI Key |
QSZHLBRNCOEGDC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=CS1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.